

"2,3-Dehydro-3,4-dihydro ivermectin" molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro
ivermectin

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In-Depth Technical Guide: 2,3-Dehydro-3,4-dihydroivermectin

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydroivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activity.

Core Compound Data

2,3-Dehydro-3,4-dihydroivermectin is a derivative of ivermectin characterized by a conjugated double bond in the C-2 and C-3 positions of the macrocyclic lactone ring. This structural modification influences its biological activity, particularly its leishmanicidal properties.

Property	Value	Citations
Molecular Formula	C ₄₈ H ₇₄ O ₁₄	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	875.1 g/mol	[1] [2] [3] [4] [5] [6] [9]
CAS Number	1135339-49-9	[1] [2] [4] [7] [8]
Synonyms	(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, Conjugated Δ(2,3)-IVM	[1]
Purity	≥95% (as a mixture of diastereomers)	[3] [9]
Formulation	Solid	[3] [9]
Solubility	Slightly soluble in chloroform and methanol.	[3]
Storage	-20°C for long-term stability (≥ 4 years).	[2] [3]

Synthesis and Experimental Protocols

The synthesis of 2,3-Dehydro-3,4-dihydroivermectin from the commercially available ivermectin is a key step for its biological evaluation. The primary method described in the literature involves a dehydration reaction to introduce the C-2/C-3 double bond.

Experimental Protocol: Synthesis of 2,3-Dehydro-3,4-dihydroivermectin

While a detailed step-by-step protocol from a primary research article is not publicly available, the synthesis can be conceptualized based on the transformation required. The conversion of ivermectin to its 2,3-dehydro analog involves the elimination of water from the C-3 and C-4 positions to form a double bond. A plausible synthetic approach is outlined below:

Objective: To introduce a double bond at the C-2 and C-3 positions of the ivermectin macrocycle.

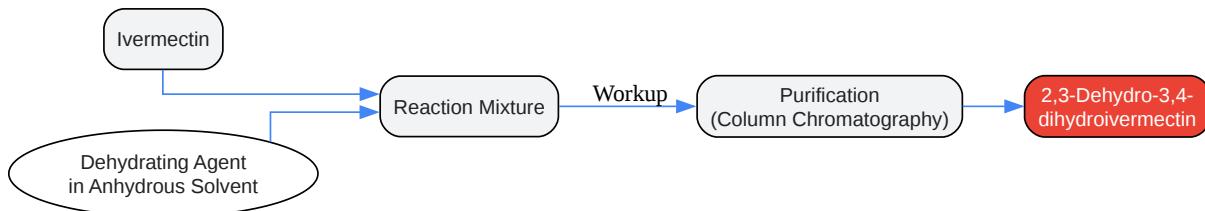
Materials:

- Ivermectin
- A suitable dehydrating agent (e.g., Martin's sulfurane, Burgess reagent) or a two-step process involving activation of the C-3 hydroxyl group followed by elimination.
- Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for organic synthesis
- Purification apparatus (e.g., column chromatography system with silica gel)
- Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Methodology (Hypothetical):

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve ivermectin in the chosen anhydrous solvent.
- Dehydration: Cool the solution to an appropriate temperature (e.g., 0°C or -78°C) and add the dehydrating agent portion-wise.
- Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,3-Dehydro-3,4-dihydroivermectin.

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.



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Caption: Generalized workflow for the synthesis of 2,3-Dehydro-3,4-dihydroivermectin.

Biological Activity and Mechanism of Action

2,3-Dehydro-3,4-dihydroivermectin has demonstrated significant biological activity, most notably against the protozoan parasite *Leishmania amazonensis*.

Antileishmanial Activity

This ivermectin analog exhibits potent activity against both the promastigote and amastigote stages of *Leishmania amazonensis*.^{[3][9]} The introduction of the conjugated double bond appears to be crucial for this enhanced leishmanicidal effect compared to the parent ivermectin.^[1]

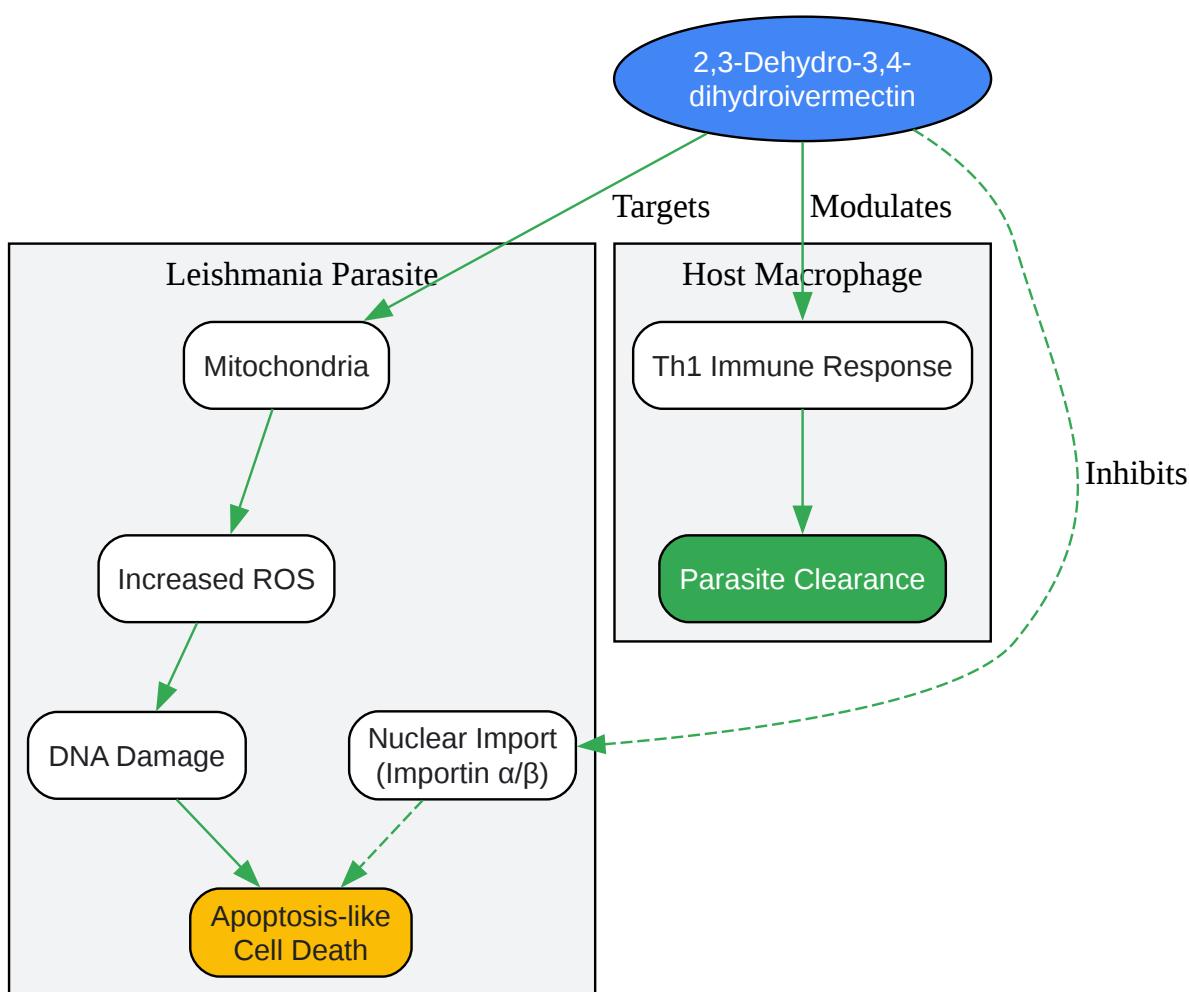
Organism	Stage	IC ₅₀	Citation
<i>L. amazonensis</i>	Promastigotes	13.8 μM	[3][9]
<i>L. amazonensis</i>	Amastigotes	3.6 μM	[3][9]
Macrophages	-	65.5 μM	[3][9]

The selectivity of this compound is noteworthy, as it is significantly more toxic to the intracellular amastigote stage of the parasite than to the host macrophages.^{[3][9]}

Proposed Mechanism of Action in Protozoa

While the precise mechanism of action of 2,3-Dehydro-3,4-dihydroivermectin in *Leishmania* is not fully elucidated, studies on ivermectin and its analogs in various protozoa suggest several potential pathways.

- **Mitochondrial Targeting:** Preliminary studies suggest that ivermectin may target the parasite's mitochondria, leading to cellular dysfunction and death.[\[4\]](#)
- **Induction of Apoptosis-like Cell Death:** In *Giardia lamblia*, ivermectin has been shown to induce a cell death pathway with hallmarks of apoptosis, including increased production of reactive oxygen species (ROS) and DNA fragmentation.[\[10\]](#)[\[11\]](#)
- **Modulation of Host Immune Response:** Ivermectin can modulate the host's immune response to infection. It has been shown to promote a Th1-type immune response, which is crucial for controlling intracellular pathogens like *Leishmania*.[\[2\]](#)[\[4\]](#) This involves altering the expression of key transcription factors in T-cells.[\[2\]](#)
- **Inhibition of Nuclear Import:** In some parasitic organisms, ivermectin is proposed to inhibit the nuclear import of viral or parasitic proteins by targeting importin α/β .[\[12\]](#)



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Caption: Proposed mechanisms of antileishmanial action of 2,3-Dehydro-3,4-dihydroivermectin.

Conclusion

2,3-Dehydro-3,4-dihydroivermectin is a promising ivermectin analog with potent and selective antileishmanial activity. Its unique chemical structure contributes to its enhanced efficacy. Further research into its precise mechanism of action and optimization of its synthesis could pave the way for its development as a novel therapeutic agent for leishmaniasis and potentially other parasitic diseases. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this compound.

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